molecular formula C21H25NO4 B5673850 1-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol

1-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol

Cat. No. B5673850
M. Wt: 355.4 g/mol
InChI Key: DYVBIILRDSGGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of bridged-ring nitrogen compounds with potential pharmacological significance. The interest in this structure arises from its unique combination of rings and substituents, which may contribute to its chemical and physical properties, as well as its interactions with biological systems.

Synthesis Analysis

The synthesis of similar tetrahydro-1-benzazepine derivatives involves multiple steps, including methylation, cyclization, and alkylation. One method described the synthesis of 2,3,4,5-tetrahydro-1,4-dimethyl-5-oxo-1-benzazepine through methylation of 2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine using lithium di-isopropylamide (Lennon & Proctor, 1979). Another approach involved the synthesis of structural analogues through a series of bromo-compound conversions (Carpenter, Peesapati, & Proctor, 1979).

Molecular Structure Analysis

The molecular structure of benzazepine derivatives and their analogues has been elucidated through various synthetic and analytical techniques. The compound's structure is characterized by a benzazepine core with various substituents influencing its chemical behavior and biological activity. Structural analyses often employ X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the precise arrangement of atoms within the molecule.

Chemical Reactions and Properties

Benzazepine derivatives undergo a range of chemical reactions, including N-demethylation, hydroxylation, and glucuronidation. These reactions are crucial for understanding the compound's metabolic pathways and its potential as a pharmacological agent. For instance, the metabolic pathways involving N-demethylation and hydroxylation of the dihydrobenzofuran moiety have been characterized (Nordholm, Wassmann, Nielsen, Thøgersen, & Grønvald, 1992).

properties

IUPAC Name

2-hydroxy-1-(7-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-3-(2-methylphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-15-5-3-4-6-20(15)26-14-19(23)21(24)22-11-9-16-7-8-18(25-2)13-17(16)10-12-22/h3-8,13,19,23H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVBIILRDSGGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C(=O)N2CCC3=C(CC2)C=C(C=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol

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